molecular formula C7H6Cl3N B565891 2,3,4-Trichlorobenzylamine CAS No. 1261650-37-6

2,3,4-Trichlorobenzylamine

Cat. No.: B565891
CAS No.: 1261650-37-6
M. Wt: 210.482
InChI Key: OKIMHEVSMNCNKB-UHFFFAOYSA-N
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Description

2,3,4-Trichlorobenzylamine is a chlorinated benzylamine derivative with the molecular formula C₇H₆Cl₃N and an estimated molecular weight of 222.49 g/mol. Structurally, it consists of a benzylamine backbone (C₆H₅CH₂NH₂) with chlorine atoms substituted at the 2-, 3-, and 4-positions of the aromatic ring. This substitution pattern introduces significant steric and electronic effects, influencing its physicochemical properties, such as basicity, solubility, and reactivity.

Properties

IUPAC Name

(2,3,4-trichlorophenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl3N/c8-5-2-1-4(3-11)6(9)7(5)10/h1-2H,3,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKIMHEVSMNCNKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1CN)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4-Trichlorobenzylamine typically involves the chlorination of benzylamine. One common method is the direct chlorination of benzylamine using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions on the benzene ring.

Another method involves the use of trichlorobenzene as a starting material. In this approach, 2,3,4-trichlorobenzene is first nitrated to form 2,3,4-trichloronitrobenzene, which is then reduced to 2,3,4-trichloroaniline. The final step involves the conversion of 2,3,4-trichloroaniline to this compound through a reductive amination process.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2,3,4-Trichlorobenzylamine undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: Due to the presence of chlorine atoms, the benzene ring is activated towards electrophilic substitution reactions. Common reactions include nitration, sulfonation, and halogenation.

    Nucleophilic Substitution: The chlorine atoms on the benzene ring can be replaced by nucleophiles such as hydroxide ions, leading to the formation of substituted benzylamines.

    Reductive Amination: This reaction involves the conversion of 2,3,4-trichloroaniline to this compound using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Chlorination: Chlorine gas, iron(III) chloride catalyst, controlled temperature and pressure.

    Nitration: Nitric acid, sulfuric acid, low temperature.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol or methanol as solvents.

Major Products

    Substituted Benzylamines: Formed through nucleophilic substitution reactions.

    Trichloronitrobenzene: Intermediate in the synthesis of this compound.

    Trichloroaniline: Intermediate in the synthesis of this compound.

Scientific Research Applications

2,3,4-Trichlorobenzylamine has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: Investigated for its potential as a building block in the development of new drugs, particularly those targeting neurological and inflammatory diseases.

    Biological Studies: Used in studies to understand the effects of chlorinated benzylamines on biological systems, including their toxicity and metabolic pathways.

    Industrial Applications: Employed in the production of specialty chemicals and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2,3,4-Trichlorobenzylamine involves its interaction with various molecular targets. The chlorine atoms on the benzene ring enhance the compound’s reactivity, allowing it to participate in electrophilic and nucleophilic reactions. In biological systems, this compound can interact with enzymes and receptors, potentially affecting cellular signaling pathways and metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The properties of 2,3,4-trichlorobenzylamine are best understood through comparison with structurally related compounds, including halogenated benzylamines, positional isomers, and chloroanilines. Key differences arise from halogen type (Cl vs. F), substitution patterns, and the presence of a CH₂ spacer between the aromatic ring and amine group.

Comparison with 2,3,4-Trifluorobenzylamine

  • Molecular Formula : C₇H₆F₃N (vs. C₇H₆Cl₃N for the trichloro analog) .
  • Molecular Weight : 161.12 g/mol (fluorine’s lower atomic weight reduces molecular mass compared to chlorine) .
  • The trichlorobenzylamine likely exhibits a higher boiling point due to stronger van der Waals forces from chlorine’s larger atomic size.

Comparison with 2,4,6-Trichlorobenzylamine

  • Reactivity : Symmetrical substitution may reduce steric hindrance in reactions involving the aromatic ring, whereas the 2,3,4-isomer’s proximity of substituents could impede certain electrophilic substitutions.

Comparison with Chloroanilines (e.g., 2-Chloroaniline)

  • Structural Difference : Chloroanilines (e.g., 2-chloroaniline, CAS 95-51-2) lack the CH₂ spacer, with chlorine directly attached to the amine-bearing carbon .
  • Basicity : Benzylamines (pKa ~9–10) are generally more basic than anilines (pKa ~4–5) due to reduced conjugation between the amine and aromatic ring. For example, 2-chloroaniline has a pKa of ~2.6, while this compound’s basicity is expected to be higher but lower than unsubstituted benzylamine due to electron-withdrawing Cl groups .
  • Solubility: The CH₂ group in benzylamines enhances solubility in nonpolar solvents compared to anilines, which are more polar.

Data Table: Key Properties of Comparable Compounds

Compound Molecular Formula Molecular Weight (g/mol) Substituents Predicted pKa Boiling Point (°C)
This compound C₇H₆Cl₃N 222.49 2,3,4-Cl ~7–8 Not reported
2,3,4-Trifluorobenzylamine C₇H₆F₃N 161.12 2,3,4-F ~6–7 ~200–210 (inferred)
2,4,6-Trichlorobenzylamine C₇H₆Cl₃N 222.49 2,4,6-Cl ~7–8 Not reported
2-Chloroaniline C₆H₆ClN 127.57 2-Cl ~2.6 208–210

Research and Regulatory Considerations

  • Synthetic Challenges : Introducing multiple halogens requires precise control, with fluorination often necessitating specialized reagents (e.g., DAST) compared to chlorination methods (e.g., Cl₂ or SOCl₂).
  • notes 2,4,6-trichlorobenzylamine’s registration in Russia, suggesting regulatory scrutiny for certain derivatives .

Biological Activity

2,3,4-Trichlorobenzylamine is a chlorinated aromatic amine that has garnered attention for its potential biological activities, particularly in medicinal chemistry and toxicology. This article reviews the compound's synthesis, chemical properties, biological activity, and relevant case studies.

Synthesis Methods:
this compound can be synthesized through several methods:

  • Direct Chlorination: Chlorination of benzylamine using chlorine gas in the presence of iron(III) chloride as a catalyst.
  • Reduction of Trichloroaniline: Starting from 2,3,4-trichloronitrobenzene, which is reduced to 2,3,4-trichloroaniline before undergoing reductive amination to form this compound.

Chemical Properties:

  • Molecular Formula: C7_7H6_6Cl3_3N
  • Structure: The presence of three chlorine atoms on the benzene ring significantly alters the compound's reactivity compared to non-chlorinated analogs.

2. Biological Activity

Mechanism of Action:
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within biological systems. The chlorine substituents enhance electrophilic reactivity, allowing the compound to participate in reactions with enzymes and receptors that may influence cellular signaling pathways and metabolic processes .

Toxicity:
Research indicates that chlorinated benzylamines can exhibit varying degrees of toxicity. For instance:

  • Cytotoxicity Studies: In vitro studies have shown that related compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast adenocarcinoma) and HeLa (cervical carcinoma). While specific data for this compound is limited, the structural similarities suggest potential cytotoxic effects .
  • Toxicological Profiles: Related compounds like 2,3,4-trichloroaniline are classified as toxic upon ingestion or skin contact . This raises concerns regarding the safety of this compound in various applications.

3. Case Studies and Research Findings

Case Study Analysis:
A comprehensive review of literature reveals that compounds similar to this compound have been studied extensively for their biological effects:

CompoundCell LineIC50_{50} Value (µM)Mechanism of Action
Tricholopardin CMCF-74.7Induces apoptosis via caspase activation
Saponaceolide ALoVo (colon cancer)450Inhibits cell growth
Saponaceolide QVariousVariesCytotoxic across multiple cancer lines

These studies illustrate the potential for chlorinated compounds to exhibit significant cytotoxicity against cancer cells through mechanisms involving apoptosis and other pathways.

4. Applications in Medicinal Chemistry

Drug Development:
Research suggests that trichlorobenzylamines could serve as intermediates in the synthesis of bioactive compounds targeting neurological and inflammatory diseases. Their unique structure may facilitate the development of new therapeutic agents due to their ability to modulate biological pathways effectively.

Industrial Use:
In addition to medicinal applications, this compound is utilized in the production of specialty chemicals and as a precursor in synthesizing dyes and pigments.

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